
3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and possesses unique properties that make it suitable for use in diverse applications.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one varies depending on its application. In medicinal chemistry, this compound inhibits the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B (NF-κB) pathway. In cancer cells, this compound induces apoptosis by activating the caspase pathway.
In organic synthesis, this compound acts as a nucleophilic catalyst, facilitating the reaction between the reactants by forming a complex with the substrate.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the long-term effects of this compound exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one in lab experiments include its high reactivity, stability, and low toxicity. Its unique properties make it an ideal catalyst for various reactions, including esterification, amidation, and acylation.
The limitations of using this compound in lab experiments include its relatively high cost and the need for careful handling due to its potential toxicity.
Direcciones Futuras
For the study of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one include exploring its potential applications in other fields, such as environmental science and energy storage. Additionally, further studies are needed to fully understand the long-term effects of this compound exposure and to develop safer and more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one involves the reaction between 3,5-dimethylpiperidine and adipoyl chloride in the presence of triethylamine. This reaction results in the formation of a white solid, which is further purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethylpiperidin-1-yl)azepan-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been explored for its anti-inflammatory and anti-cancer properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
In organic synthesis, this compound is commonly used as a catalyst in various reactions, including esterification, amidation, and acylation. Its unique properties, such as its high reactivity and stability, make it an ideal catalyst for these reactions.
In materials science, this compound has been investigated for its potential use in the development of polymers and coatings. Studies have shown that this compound can be used as a crosslinking agent for polymers, resulting in materials with improved mechanical properties and thermal stability.
Propiedades
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-10-7-11(2)9-15(8-10)12-5-3-4-6-14-13(12)16/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSCLRFQHVKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCCCNC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)

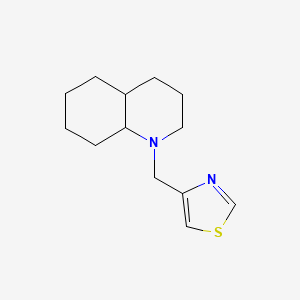
![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)


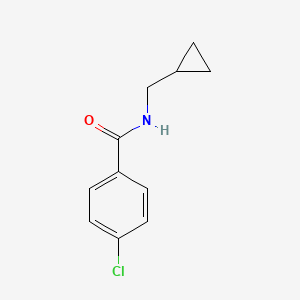
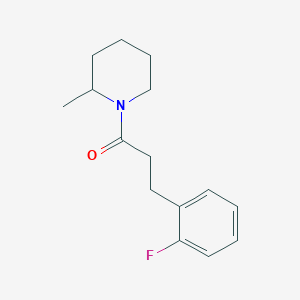
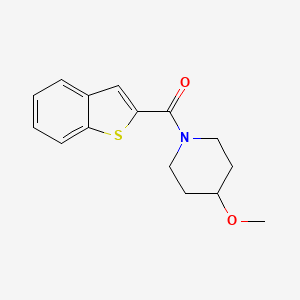
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)
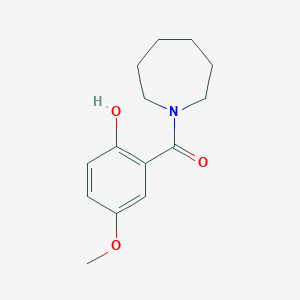
![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
